molecular formula C11H10FNO3 B14624556 1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate CAS No. 58422-79-0

1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate

Cat. No.: B14624556
CAS No.: 58422-79-0
M. Wt: 223.20 g/mol
InChI Key: XIFUFXHTDOGMHS-UHFFFAOYSA-N
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Description

1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and an ethaneperoxoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate typically involves the reaction of 1-cyano-1-(4-fluorophenyl)ethanol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The cyano and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyano-1-phenylbutyl ethaneperoxoate
  • 1-Cyano-1-(2-methylphenyl)ethyl ethaneperoxoate

Comparison

Compared to similar compounds, 1-Cyano-1-(4-fluorophenyl)ethyl ethaneperoxoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the fluorophenyl group plays a crucial role in the compound’s activity and interactions.

Properties

CAS No.

58422-79-0

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

[1-cyano-1-(4-fluorophenyl)ethyl] ethaneperoxoate

InChI

InChI=1S/C11H10FNO3/c1-8(14)15-16-11(2,7-13)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

XIFUFXHTDOGMHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(C)(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

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